molecular formula C24H25FN4O4S B2456443 2-fluoro-N-[3-[(4-methoxyphenyl)sulfamoyl]-4-piperidin-1-ylphenyl]pyridine-4-carboxamide CAS No. 1241594-78-4

2-fluoro-N-[3-[(4-methoxyphenyl)sulfamoyl]-4-piperidin-1-ylphenyl]pyridine-4-carboxamide

货号: B2456443
CAS 编号: 1241594-78-4
分子量: 484.55
InChI 键: BNCVLTQDNIDWOU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-fluoro-N-[3-[(4-methoxyphenyl)sulfamoyl]-4-piperidin-1-ylphenyl]pyridine-4-carboxamide is a useful research compound. Its molecular formula is C24H25FN4O4S and its molecular weight is 484.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

2-fluoro-N-[3-[(4-methoxyphenyl)sulfamoyl]-4-piperidin-1-ylphenyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25FN4O4S/c1-33-20-8-5-18(6-9-20)28-34(31,32)22-16-19(7-10-21(22)29-13-3-2-4-14-29)27-24(30)17-11-12-26-23(25)15-17/h5-12,15-16,28H,2-4,13-14H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNCVLTQDNIDWOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)NC(=O)C3=CC(=NC=C3)F)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

2-Fluoro-N-[3-[(4-methoxyphenyl)sulfamoyl]-4-piperidin-1-ylphenyl]pyridine-4-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and as a therapeutic agent targeting various diseases. This article explores its biological activity, highlighting relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The structure of the compound can be described by its molecular formula C22H26FN3O3SC_{22}H_{26}FN_{3}O_{3}S. The presence of a fluorine atom and a sulfamoyl group contributes to its unique pharmacological properties.

The compound exhibits biological activity primarily through inhibition of specific molecular targets involved in disease progression. Its mechanism of action includes:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain kinases that are crucial in cancer cell proliferation.
  • Modulation of Signal Transduction Pathways : It interferes with pathways that promote tumor growth and survival.

Antitumor Activity

Recent studies have demonstrated the efficacy of this compound against various cancer cell lines. For instance, it has been reported to exhibit significant antiproliferative effects on colorectal cancer cells with an IC50 value in the low micromolar range.

Cell LineIC50 (µM)
HCT1160.64
SNU160.77
KMS-12 BM1.40

These values indicate potent activity against these cell lines, suggesting its potential as an anticancer agent.

Anti-inflammatory Properties

In addition to its antitumor properties, the compound has been evaluated for anti-inflammatory activity. It has shown promising results in reducing inflammation markers in vitro and in animal models.

Case Studies

  • Case Study on Colorectal Cancer : A study involving xenograft models demonstrated that treatment with this compound led to reduced tumor size compared to controls, indicating its potential as a therapeutic agent in colorectal cancer management.
  • Case Study on Inflammatory Diseases : Another study highlighted the compound’s ability to modulate immune responses in models of rheumatoid arthritis, showcasing its versatility beyond oncology.

Research Findings

Research has indicated that the compound not only inhibits tumor growth but also enhances the efficacy of existing chemotherapeutic agents when used in combination therapies. For example:

  • Combination Therapy with Doxorubicin : In vitro studies revealed that co-treatment with doxorubicin and this compound resulted in synergistic effects, enhancing apoptosis in cancer cells.

常见问题

Basic: What are the optimal synthetic conditions for preparing 2-fluoro-N-[3-[(4-methoxyphenyl)sulfamoyl]-4-piperidin-1-ylphenyl]pyridine-4-carboxamide?

Methodological Answer:
The synthesis involves sequential reactions, including sulfamoylation and carboxamide coupling. A key step uses dichloromethane as the solvent with sodium hydroxide for deprotonation, achieving 99% purity after purification . To optimize conditions, employ Design of Experiments (DoE) principles, such as factorial design, to test variables like reaction temperature, stoichiometry, and catalyst loading. Statistical analysis of yield data can identify critical parameters (e.g., pH control during sulfamoylation) .

Basic: What analytical techniques are recommended for structural elucidation of this compound?

Methodological Answer:

  • X-ray crystallography : Resolve the 3D structure, as demonstrated for similar piperidine-carboxamide derivatives (e.g., bond angles and torsional strain analysis) .
  • NMR spectroscopy : Assign signals for the fluoropyridine (δ ~8.5 ppm for aromatic protons) and piperidinyl groups (δ ~3.0–3.5 ppm for CH₂) .
  • HPLC : Validate purity (>98%) using reverse-phase C18 columns with UV detection at 254 nm, referencing retention times against standards .

Basic: What safety protocols are critical during handling and storage?

Methodological Answer:

  • Handling : Use PPE (gloves, goggles) due to acute toxicity risks (H300-H313). Avoid inhalation; work in a fume hood .
  • Storage : Keep in airtight containers at –20°C under inert gas (N₂/Ar) to prevent hydrolysis of the sulfamoyl group .
  • Emergency measures : For skin contact, wash with soap/water; for eye exposure, rinse with saline for 15 minutes .

Advanced: How can computational modeling predict the compound’s reactivity in medicinal chemistry applications?

Methodological Answer:

  • Quantum chemical calculations : Use density functional theory (DFT) to model electron-density maps, identifying nucleophilic/electrophilic sites (e.g., fluorine’s inductive effects on the pyridine ring) .
  • Molecular docking : Screen against target proteins (e.g., kinases) using software like AutoDock Vina, referencing PubChem’s conformational data .
  • Reaction path search : Apply ICReDD’s workflow to predict intermediates in sulfamoylation, reducing trial-and-error experimentation .

Advanced: How can contradictory data in biological activity assays be resolved?

Methodological Answer:

  • Comparative studies : Test analogs (e.g., trifluoromethyl-substituted derivatives) to isolate structural contributions to activity. For example, the trifluoromethyl group in similar compounds enhances metabolic stability but may reduce solubility .
  • Dose-response curves : Replicate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability. Use ANOVA to statistically validate IC₅₀ discrepancies .
  • Crystallographic validation : Compare ligand-protein co-crystal structures to confirm binding modes, as done for N-(4-chlorophenyl)-4-methylpiperidine-1-carboxamide .

Advanced: What strategies optimize reaction yields in multi-step syntheses?

Methodological Answer:

  • DoE-guided optimization : Use a central composite design to test variables like reaction time (e.g., 6–24 hours for carboxamide coupling) and solvent polarity. For example, switching from THF to DMF may improve sulfamoylation efficiency .
  • In-line monitoring : Employ FTIR or Raman spectroscopy to track intermediate formation (e.g., disappearance of the –SO₂Cl peak at 1370 cm⁻¹) .
  • Workup refinement : Use liquid-liquid extraction (e.g., ethyl acetate/water) to isolate the product, followed by column chromatography with gradient elution (hexane → EtOAc) .

Advanced: How can membrane separation technologies improve purification?

Methodological Answer:

  • Nanofiltration : Use polyamide membranes (MWCO: 300–500 Da) to remove low-MW impurities (e.g., unreacted piperidine derivatives) .
  • Simulated moving bed (SMB) chromatography : Scale-up chiral separation if stereoisomers form during synthesis, leveraging retention time data from analytical HPLC .

Advanced: What crystallographic parameters influence the compound’s stability?

Methodological Answer:

  • Unit cell dimensions : Analyze lattice parameters (e.g., a = 13.286 Å, b = 9.1468 Å for similar carboxamides) to predict packing efficiency and hygroscopicity .
  • Hydrogen bonding : Map intermolecular H-bonds (e.g., between the carboxamide –NH and methoxy groups) using Cambridge Structural Database (CSD) references .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。